3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
Its structure features:
- A 3-(4-ethylphenyl) substituent at position 2.
- A 7-phenyl group at position 7.
- A 2-sulfanyl (mercapto) group at position 2.
The pyrrolo[3,2-d]pyrimidinone core is frequently modified to optimize solubility, binding affinity, or metabolic stability .
Properties
Molecular Formula |
C20H17N3OS |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17N3OS/c1-2-13-8-10-15(11-9-13)23-19(24)18-17(22-20(23)25)16(12-21-18)14-6-4-3-5-7-14/h3-12,21H,2H2,1H3,(H,22,25) |
InChI Key |
SDKKCGFCTABYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding ethylidene derivative. This intermediate undergoes cyclization with thiourea to yield the desired pyrrolo[3,2-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and ethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Position 2: The target’s 2-sulfanyl group contrasts with amino (BC3), benzylsulfanyl (), or hydrogen () in analogs. Sulfanyl groups may enhance hydrogen bonding or metal coordination .
- Position 3 : The 3-(4-ethylphenyl) substituent is unique; most analogs lack substitutions here. This group could improve lipophilicity or steric bulk .
- Position 7 : The target’s phenyl group aligns with analogs in and but differs from pyridinylmethyl (BC3) or thio-substituted derivatives (7a) .
Spectroscopic Data :
Physicochemical Trends :
- Lipophilicity : The target’s 4-ethylphenyl group likely increases logP compared to unsubstituted analogs (e.g., 7a).
- Solubility : Sulfanyl and phenyl groups may reduce aqueous solubility relative to phosphonato derivatives .
Biological Activity
3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolo[3,2-d]pyrimidine family. Its structure features a complex fused ring system that includes both pyrrole and pyrimidine moieties, along with a sulfanyl group and various aromatic substituents. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula: C19H19N3S
- Molecular Weight: Approximately 314.42 g/mol
Research indicates that this compound exhibits significant biological activity by interacting with various molecular targets, particularly kinases involved in cell signaling pathways. The compound has been shown to inhibit enzyme activity and induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent. In vitro studies have demonstrated its efficacy in inhibiting tumor growth and angiogenesis across different cancer cell lines.
Biological Activities
The biological activities of 3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can be summarized as follows:
-
Anticancer Activity
- In vitro studies show inhibition of tumor growth in various cancer cell lines.
- Induces apoptosis through modulation of signaling pathways.
-
Kinase Inhibition
- Specifically targets kinases that play crucial roles in cell proliferation and survival.
-
Anti-inflammatory Effects
- Preliminary assays indicate potential anti-inflammatory properties, although specific IC50 values for COX enzyme inhibition are not detailed in the available literature.
Comparative Analysis with Similar Compounds
The following table compares 3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one with structurally similar compounds regarding their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | Similar fused ring structure | Antitumor activity |
| Pyrazolo[3,4-d]pyrimidine derivatives | Different nitrogen heterocycles | CDK2 inhibition |
| Pyrrolo[2,3-d]pyrimidine derivatives | Related fused systems | Antiviral and anticancer properties |
Case Studies and Research Findings
- In Vitro Studies : Various studies have shown that the compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For example, a study reported significant reductions in cell viability in breast cancer cell lines treated with this compound.
- Structure–Activity Relationship (SAR) : The unique combination of the ethyl-substituted phenyl group and the sulfur atom enhances interaction with biological targets compared to similar compounds lacking these features. SAR studies suggest that modifications to the sulfanyl group can further optimize its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
